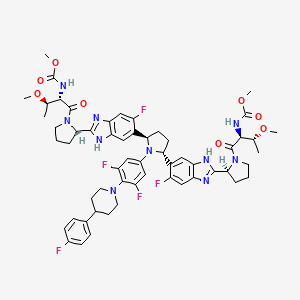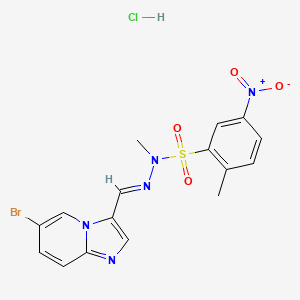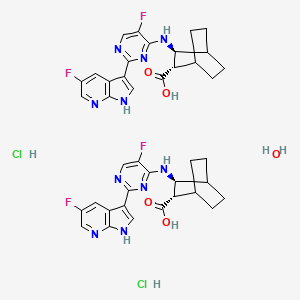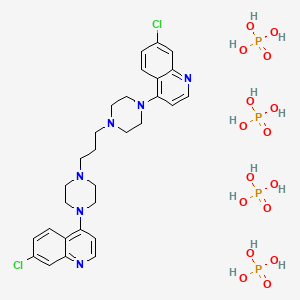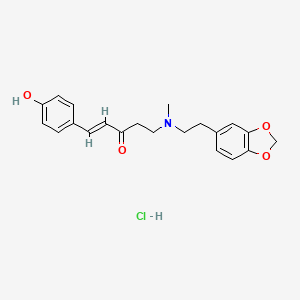
Trifluoroacetato de Ppack
Descripción general
Descripción
Es ampliamente reconocido por su capacidad de inhibir irreversible y específicamente la activación plaquetaria mediada por la trombina al unirse con alta afinidad al sitio activo de la trombina . Este compuesto ha sido ampliamente utilizado en la investigación científica, particularmente en los campos de la investigación cardiovascular, la trombosis y la inflamación .
Aplicaciones Científicas De Investigación
PPACK (sal de trifluoroacetato) tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
PPACK (sal de trifluoroacetato) ejerce sus efectos al unirse irreversiblemente al sitio activo de la trombina. Esta unión inhibe la activación plaquetaria mediada por la trombina y la posterior deposición de fibrina . El objetivo molecular de PPACK es la proteasa serínica trombina, y la vía involucrada incluye la inhibición de la actividad enzimática de la trombina, evitando así la conversión de fibrinógeno en fibrina .
Compuestos Similares:
- D-fenilalanil-prolil-arginil Clorometil Cetona (D-Phe-Pro-Arg-CH2Cl)
- PPACK II, Sal de Trifluoroacetato
- PPACK, Dihidrocloruro
Comparación: PPACK (sal de trifluoroacetato) es único debido a su alta especificidad e inhibición irreversible de la trombina. En comparación con otros compuestos similares, tiene una mayor afinidad por la trombina y una forma de sal de trifluoroacetato más estable, lo que mejora su solubilidad y estabilidad .
Análisis Bioquímico
Biochemical Properties
Ppack trifluoroacetate has a high affinity for the active site of thrombin, with a Ki value of 0.24 nM . It binds irreversibly to the active site of thrombin, inhibiting thrombin-mediated platelet activation . This interaction with thrombin makes Ppack trifluoroacetate a valuable tool in the study of biochemical reactions involving thrombin .
Cellular Effects
Ppack trifluoroacetate has been used to study various cellular processes, including thrombin-mediated fibrin deposition, angiogenesis, and proinflammatory processes . Its inhibition of thrombin can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Ppack trifluoroacetate involves its binding to the active site of thrombin . This binding is irreversible and highly specific, leading to the inhibition of thrombin-mediated platelet activation . The compound’s effects at the molecular level include changes in gene expression and enzyme activity, specifically the inhibition of thrombin .
Temporal Effects in Laboratory Settings
The effects of Ppack trifluoroacetate can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of Ppack trifluoroacetate can vary with different dosages in animal models
Metabolic Pathways
Given its role as a thrombin inhibitor, it may interact with enzymes or cofactors involved in the coagulation pathway
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de PPACK (sal de trifluoroacetato) involucra la unión de residuos D-fenilalanil, prolil y arginil con un grupo clorometil cetona. Las condiciones de reacción típicamente incluyen el uso de solventes orgánicos como dimetilformamida (DMF), dimetilsulfóxido (DMSO) y etanol . El producto final se obtiene como un sólido cristalino con una pureza de ≥95% .
Métodos de Producción Industrial: La producción industrial de PPACK (sal de trifluoroacetato) sigue rutas sintéticas similares pero a mayor escala. El proceso involucra medidas estrictas de control de calidad para garantizar alta pureza y consistencia. El compuesto se almacena típicamente a -20°C para mantener su estabilidad durante períodos prolongados .
Análisis De Reacciones Químicas
Tipos de Reacciones: PPACK (sal de trifluoroacetato) principalmente experimenta reacciones de sustitución debido a la presencia del grupo clorometil cetona. También puede participar en reacciones de acoplamiento de péptidos, dada su naturaleza peptídica .
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas y tioles.
Reacciones de Acoplamiento de Péptidos: Se utilizan reactivos como carbodiimidas (por ejemplo, diciclohexilcarbodiimida) y agentes de acoplamiento como N-hidroxisuccinimida en condiciones suaves.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen derivados sustituidos de PPACK y cadenas de péptidos extendidas cuando participan en reacciones de acoplamiento de péptidos .
Comparación Con Compuestos Similares
- D-phenylalanyl-prolyl-arginyl Chloromethyl Ketone (D-Phe-Pro-Arg-CH2Cl)
- PPACK II, Trifluoroacetate Salt
- PPACK, Dihydrochloride
Comparison: PPACK (trifluoroacetate salt) is unique due to its high specificity and irreversible inhibition of thrombin. Compared to other similar compounds, it has a higher affinity for thrombin and a more stable trifluoroacetate salt form, which enhances its solubility and stability .
Propiedades
IUPAC Name |
(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31ClN6O3.C2HF3O2/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14;3-2(4,5)1(6)7/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26);(H,6,7)/t15-,16+,17+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMMUTOLGAPIGO-LPZNKSAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClF3N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157379-44-7 | |
| Record name | Ppack trifluoroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157379447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PPACK TRIFLUOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6P87Q3S82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


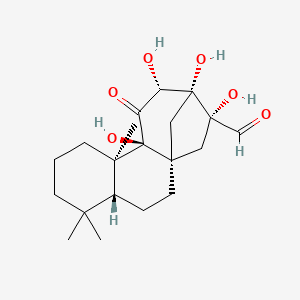


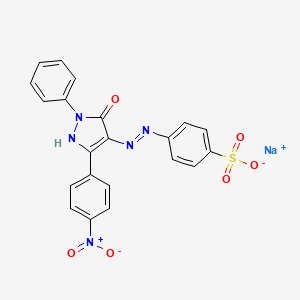
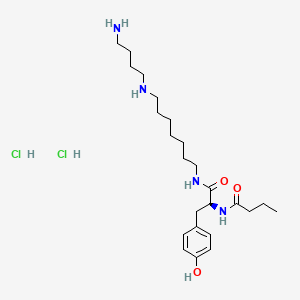
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B610099.png)
